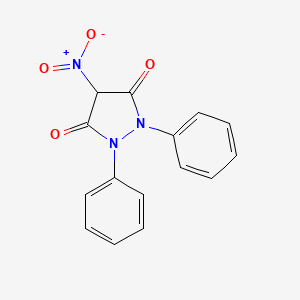
4-Nitro-1,2-diphenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1,2-diphenylpyrazolidine-3,5-dione is a heterocyclic compound with the molecular formula C15H11N3O4. It is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1,2-diphenylpyrazolidine-3,5-dione typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diphenylhydrazine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolidinediones and their derivatives, which can have different functional groups depending on the reaction conditions .
Scientific Research Applications
4-Nitro-1,2-diphenylpyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Some derivatives are investigated for their potential use in pharmaceuticals, particularly as anti-inflammatory agents.
Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4-Nitro-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolidinedione core structure.
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione: Another derivative with different substituents that affect its chemical and biological properties.
Uniqueness
4-Nitro-1,2-diphenylpyrazolidine-3,5-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
6148-09-0 |
|---|---|
Molecular Formula |
C15H11N3O4 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
4-nitro-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C15H11N3O4/c19-14-13(18(21)22)15(20)17(12-9-5-2-6-10-12)16(14)11-7-3-1-4-8-11/h1-10,13H |
InChI Key |
AVWXQTDOQZAJHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


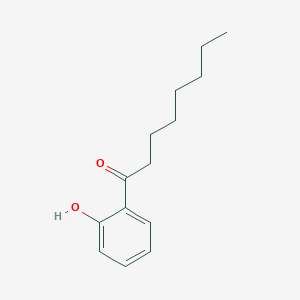

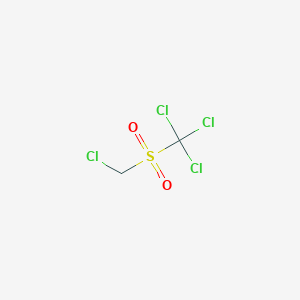
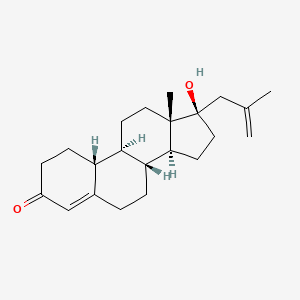
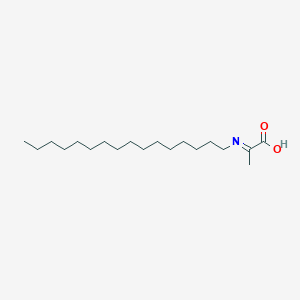
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
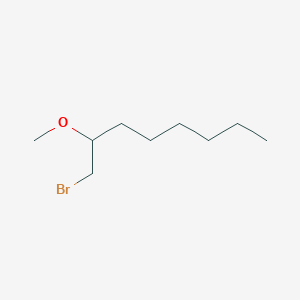
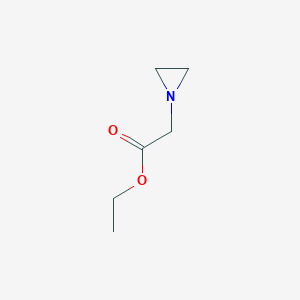
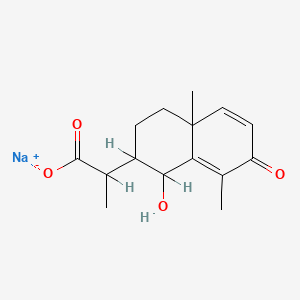

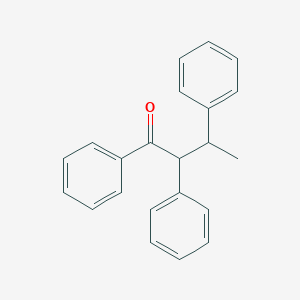
![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
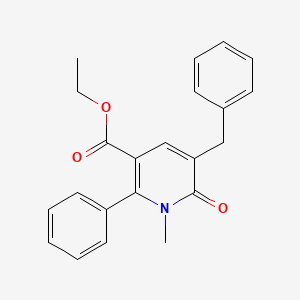
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)
